molecular formula C24H18N2O6 B2442792 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide CAS No. 888462-05-3

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide

Cat. No. B2442792
CAS RN: 888462-05-3
M. Wt: 430.416
InChI Key: IAYQDRFMTNDIDO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide (referred to as BDF) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF is a benzofuran derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of benzofuran and related compounds, highlighting their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparable to standard drugs such as sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Talupur, Satheesh, & Chandrasekhar (2021) synthesized and characterized benzodioxaphosphole-tetrazol-thiophene derivatives, which underwent antimicrobial evaluation and docking studies, indicating their potential utility in antimicrobial therapy (Talupur, Satheesh, & Chandrasekhar, 2021).

Catalytic Systems and Chemical Transformations

The development of catalytic systems for chemical transformations involving benzofuran derivatives is another area of significant research interest. Pan et al. (2018) achieved a regio- and stereoselective access to benzofuran-2(3H)-ones, exploring the catalytic potential of Rh(III) in the [3 + 2] annulation of N-phenoxyacetamides, suggesting applications in synthetic chemistry (Pan et al., 2018).

Antimicrobial and Antituberculosis Studies

The antimicrobial and antituberculosis potential of benzofuran derivatives has also been extensively studied. Thorat et al. (2016) synthesized 3-Methyl-1-Benzofuran-2-Carbohydrazide derivatives and conducted an antituberculosis study, indicating these compounds' relevance in treating tuberculosis (Thorat et al., 2016). Additionally, Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid with demonstrated antioxidant and antibacterial activity, suggesting their utility in developing new antimicrobial agents (Shankerrao, Bodke, & Mety, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c27-21(13-29-16-6-2-1-3-7-16)26-22-17-8-4-5-9-18(17)32-23(22)24(28)25-15-10-11-19-20(12-15)31-14-30-19/h1-12H,13-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYQDRFMTNDIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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